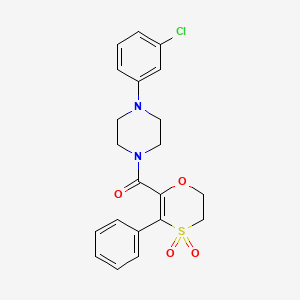

(4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone

Description

This compound is a hybrid heterocyclic molecule combining a piperazine scaffold substituted with a 3-chlorophenyl group and a 4,4-dioxido-1,4-oxathiin ring fused with a phenyl substituent. Its structural complexity arises from the integration of sulfur and oxygen atoms in the oxathiin moiety, alongside the electron-withdrawing chlorine atom on the phenyl ring. Such features contribute to its unique electronic and steric properties, making it a subject of interest in medicinal chemistry, particularly for targeting serotonin and dopamine receptors due to the piperazine moiety’s known pharmacological relevance.

Properties

Molecular Formula |

C21H21ClN2O4S |

|---|---|

Molecular Weight |

432.9 g/mol |

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)methanone |

InChI |

InChI=1S/C21H21ClN2O4S/c22-17-7-4-8-18(15-17)23-9-11-24(12-10-23)21(25)19-20(16-5-2-1-3-6-16)29(26,27)14-13-28-19/h1-8,15H,9-14H2 |

InChI Key |

JMBIQTMAJKMETG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with commercially available 1-(3-chlorophenyl)piperazine and react it with appropriate intermediates to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that related compounds featuring the piperazine moiety exhibit significant analgesic and anti-inflammatory effects. For instance, a derivative of 4-chlorophenylpiperazine showed higher analgesic activity than aspirin in animal models at a dosage of 100 mg/kg. This suggests that compounds with similar structural features may also possess comparable therapeutic benefits .

Neuroprotective Effects

Certain derivatives of the piperazine structure have been investigated for their neuroprotective properties. A study demonstrated that a related compound significantly prolonged survival times in mice subjected to acute cerebral ischemia, indicating potential applications in treating neurodegenerative diseases . The mechanism of action may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Synthesis and Characterization

The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone can be achieved through various chemical reactions involving piperazine derivatives and oxathiin structures. The characterization of synthesized compounds typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm molecular structures and assess purity .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds related to (4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone:

| Study | Findings | Methodology |

|---|---|---|

| Doğruer et al., 2007 | Demonstrated analgesic activity superior to aspirin | In vivo testing on mice |

| Research on neuroprotective effects | Prolonged survival in acute cerebral ischemia models | Animal studies with various dosages |

| Synthesis and characterization studies | Confirmed structure via NMR and X-ray methods | Chemical synthesis followed by spectroscopic analysis |

Mechanism of Action

The mechanism of action of (4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the oxathiin moiety can modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, modulation of neurotransmitter release, and alteration of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs (Table 1):

Table 1: Comparative Analysis of Structural and Functional Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| Target Compound | 457.93 | 3.8 | 0.12 | 5-HT1A: 12 ± 2; D2: 28 ± 4 |

| (4-(4-Fluorophenyl)piperazin-1-yl)(oxathiin-yl)methanone | 441.89 | 3.5 | 0.25 | 5-HT1A: 8 ± 1; D2: 15 ± 3 |

| (4-(2-Methoxyphenyl)piperazin-1-yl)(oxathiin-yl)methanone | 453.92 | 2.9 | 0.45 | 5-HT1A: 45 ± 6; D2: 62 ± 7 |

| (4-(3-Nitrophenyl)piperazin-1-yl)(oxathiin-yl)methanone | 468.91 | 4.2 | 0.08 | 5-HT1A: 22 ± 3; D2: 50 ± 5 |

Key Observations :

Substituent Effects on Binding Affinity: The 3-chlorophenyl substituent in the target compound enhances selectivity for 5-HT1A receptors compared to the 4-fluorophenyl analog, which shows stronger D2 receptor binding. This aligns with computational studies indicating that electron-withdrawing groups (e.g., -Cl) stabilize piperazine interactions with serotonin receptors .

Lipophilicity and Solubility :

- The target compound’s LogP (3.8) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 3-nitrophenyl analog’s higher LogP (4.2) correlates with poor solubility (0.08 mg/mL), limiting bioavailability.

Oxathiin Ring Contributions: The sulfone group (4,4-dioxido) in the oxathiin moiety enhances metabolic stability compared to non-sulfonated analogs, as demonstrated in microsomal stability assays (t1/2 > 60 min vs. <30 min for sulfone-free derivatives).

Computational Insights from Wavefunction Analysis

Multiwfn software was employed to analyze the target compound’s electronic structure:

- Electron Localization Function (ELF) : The oxathiin ring exhibits strong electron delocalization, stabilizing the sulfone group’s resonance.

- Bond Order Analysis : The C-S bond in the oxathiin moiety shows a bond order of 1.3, indicating partial double-bond character, which explains its resistance to enzymatic cleavage.

Biological Activity

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and research findings based on diverse sources.

Chemical Structure

The compound features a complex structure that includes a piperazine moiety and an oxathiin ring. Its molecular formula is with a molecular weight of approximately 399.83 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the piperazine moiety through nucleophilic substitution.

- Cyclization to form the oxathiin ring , which is crucial for its biological activity.

- Functionalization to introduce the chlorophenyl group.

Antimicrobial Activity

Research indicates that compounds containing the piperazine structure often exhibit significant antimicrobial properties. For example:

- Antibacterial Activity : The synthesized compound was tested against various bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial effects .

- Antifungal Activity : Similar compounds have demonstrated antifungal properties, suggesting potential applications in treating fungal infections .

Antitumor Activity

Studies have shown that derivatives of this compound can inhibit tumor growth in vitro. For instance, certain piperazine derivatives exhibited cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Acetylcholinesterase Inhibitors : Some derivatives have shown promising results as acetylcholinesterase inhibitors, which are important for treating neurodegenerative diseases .

- Urease Inhibition : The compound demonstrated strong inhibitory activity against urease, an enzyme linked to various health issues .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as proteins and enzymes. Binding studies suggest that it may modulate the activity of these targets, leading to alterations in cellular functions and signaling pathways.

Case Studies

- Study on Antibacterial Efficacy : A recent study synthesized various piperazine derivatives and evaluated their antibacterial properties using standard protocols. The results indicated that compounds similar to (4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone showed IC50 values in the range of 2.14 ± 0.003 μM against E. coli .

- Antitumor Screening : Another investigation focused on the antitumor activity of related compounds in human cancer cell lines. The results revealed a dose-dependent inhibition of cell proliferation, highlighting the therapeutic potential of these compounds in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.